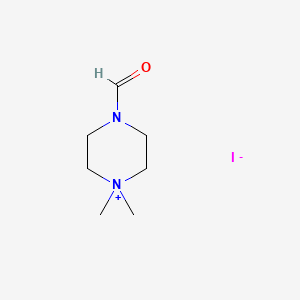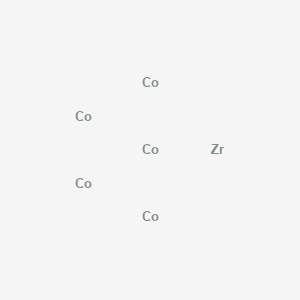
Cobalt--zirconium (5/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–zirconium (5/1) is an intermetallic compound composed of cobalt and zirconium in a 5:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
Cobalt–zirconium (5/1) can be synthesized through various methods, including solid-state reactions, mechanical alloying, and chemical vapor deposition. One common method involves the direct reaction of cobalt and zirconium powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures ranging from 800°C to 1200°C, depending on the desired phase and purity of the final product .
Industrial Production Methods
In industrial settings, cobalt–zirconium (5/1) is often produced using high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the compound. The process involves mixing cobalt and zirconium powders in the desired ratio, followed by heating in a vacuum or inert gas environment to prevent oxidation. The resulting product is then cooled and processed to achieve the desired particle size and morphology .
化学反応の分析
Types of Reactions
Cobalt–zirconium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium (5/1) can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents at high temperatures.
Major Products
The major products formed from these reactions include cobalt oxide, zirconium oxide, and various substituted intermetallic compounds.
科学的研究の応用
Cobalt–zirconium (5/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and hydrodeoxygenation.
Hydrogen Storage: Cobalt–zirconium (5/1) is investigated for its potential use in hydrogen storage systems.
Magnetic Materials: The compound exhibits interesting magnetic properties, making it suitable for use in magnetic materials and devices.
Amorphous Alloys: Cobalt–zirconium (5/1) is a key component in the development of amorphous alloys, which have unique mechanical and thermal properties.
作用機序
The mechanism by which cobalt–zirconium (5/1) exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s unique arrangement of cobalt and zirconium atoms allows for efficient electron transfer and interaction with other molecules. This property is particularly important in catalytic applications, where the compound facilitates the activation and transformation of reactants .
類似化合物との比較
Cobalt–zirconium (5/1) can be compared to other intermetallic compounds, such as cobalt–iron (5/1) and cobalt–titanium (5/1). While these compounds share some similarities in terms of their electronic structure and bonding, cobalt–zirconium (5/1) is unique in its ability to form stable oxides and its potential for hydrogen storage .
Similar Compounds
Cobalt–iron (5/1): Known for its magnetic properties and use in magnetic materials.
Cobalt–titanium (5/1): Used in high-temperature applications and as a catalyst in various chemical reactions.
特性
CAS番号 |
91277-14-4 |
|---|---|
分子式 |
Co5Zr |
分子量 |
385.89 g/mol |
IUPAC名 |
cobalt;zirconium |
InChI |
InChI=1S/5Co.Zr |
InChIキー |
KHIZVXUSRNCWIO-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Co].[Co].[Co].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


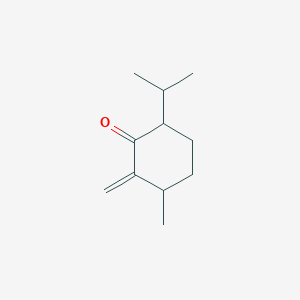
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
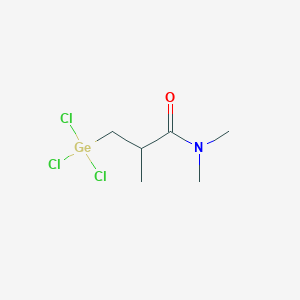
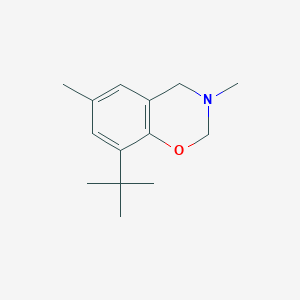
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
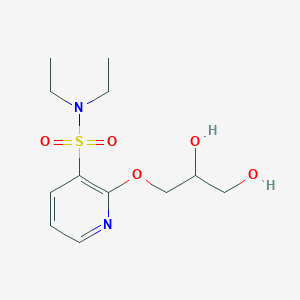
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
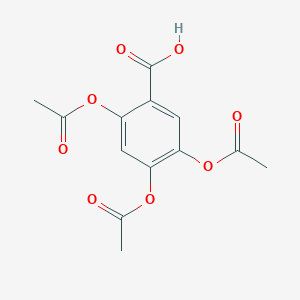
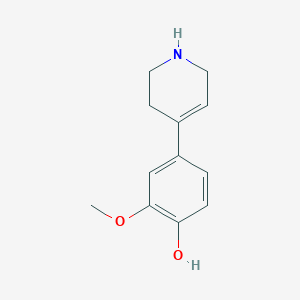
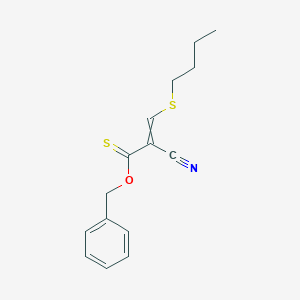
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
